6-Chloroimidazo[1,2-b]pyridazin-3-amine
Overview
Description
6-Chloroimidazo[1,2-b]pyridazin-3-amine is a heterocyclic compound with the molecular formula C6H5ClN4. It is characterized by the presence of a chloro group at the 6th position and an amine group at the 3rd position on the imidazo[1,2-b]pyridazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroimidazo[1,2-b]pyridazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloropyridazine-3-carboxylic acid with formamide, followed by cyclization to form the imidazo[1,2-b]pyridazine core. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 6-Chloroimidazo[1,2-b]pyridazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
- Substitution reactions yield derivatives with various functional groups replacing the chloro group.
- Oxidation reactions produce N-oxides.
- Reduction reactions yield dihydro derivatives .
Scientific Research Applications
6-Chloroimidazo[1,2-b]pyridazin-3-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a core structure for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.
Chemical Biology: It acts as a probe in the investigation of biological pathways and molecular interactions.
Industrial Applications: It is utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6-Chloroimidazo[1,2-b]pyridazin-3-amine involves its interaction with specific molecular targets, such as kinases or receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating various biological pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
- 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine
- Ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate
- 6-Chloroimidazo[1,2-b]pyridazine hydrochloride
- Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate
Comparison: 6-Chloroimidazo[1,2-b]pyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity towards biological targets, making it a valuable scaffold in drug discovery .
Properties
IUPAC Name |
6-chloroimidazo[1,2-b]pyridazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-4-1-2-6-9-3-5(8)11(6)10-4/h1-3H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOZHHLJWBETLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443655 | |
Record name | 6-Chloroimidazo[1,2-b]pyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166176-45-0 | |
Record name | 6-Chloroimidazo[1,2-b]pyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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